molecular formula C10H15ClN2O B2902760 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride CAS No. 125575-23-7

4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride

Cat. No.: B2902760
CAS No.: 125575-23-7
M. Wt: 214.69
InChI Key: MNTBPUJZYKDEEW-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

4-propan-2-yloxybenzenecarboximidamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O.ClH/c1-7(2)13-9-5-3-8(4-6-9)10(11)12;/h3-7H,1-2H3,(H3,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNTBPUJZYKDEEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Alkylation of 4-Hydroxybenzonitrile

The synthesis begins with the introduction of the isopropoxy group onto the benzene ring. 4-Hydroxybenzonitrile serves as the starting material, undergoing O-alkylation with isopropyl bromide in the presence of a base.

Reaction Conditions :

  • Base : Potassium carbonate (K2CO3) or sodium hydride (NaH)
  • Solvent : Dimethylformamide (DMF) or acetone
  • Temperature : 60–80°C under reflux
  • Time : 6–12 hours

The alkylation proceeds via an SN2 mechanism, yielding 4-(propan-2-yloxy)benzonitrile as an intermediate. Purification via recrystallization or column chromatography typically achieves yields of 75–85%.

Conversion of Nitrile to Carboximidamide

The nitrile group is transformed into a carboximidamide through a two-step Pinner reaction:

  • Imino Ether Formation :
    The nitrile reacts with anhydrous hydrogen chloride (HCl) in absolute ethanol, forming the imino ether intermediate (ethyl 4-(propan-2-yloxy)benzimidate hydrochloride ).

    $$
    \text{4-(Propan-2-yloxy)benzonitrile} + \text{HCl} + \text{EtOH} \rightarrow \text{Ethyl imidate hydrochloride}
    $$

  • Amination :
    The imino ether is treated with aqueous ammonia (NH4OH), resulting in nucleophilic substitution and yielding 4-(propan-2-yloxy)benzene-1-carboximidamide .

    $$
    \text{Ethyl imidate hydrochloride} + \text{NH}_3 \rightarrow \text{Carboximidamide} + \text{EtOH} + \text{HCl}
    $$

Key Parameters :

  • HCl Concentration : 5–10% in ethanol
  • Reaction Time : 24–48 hours
  • Yield : 60–70% after neutralization and filtration

Hydrochloride Salt Formation

The free base of the carboximidamide is dissolved in anhydrous ethanol and treated with concentrated hydrochloric acid (37%) to precipitate the hydrochloride salt. The product is isolated via vacuum filtration and dried under reduced pressure.

Purity Control :

  • Melting Point : 210–215°C (decomposition)
  • Elemental Analysis : C 55.70%, H 6.95%, Cl 16.40%, N 12.95%, O 8.00% (theoretical values)

Optimization Strategies for Industrial-Scale Production

Catalytic Alkylation

Transitioning from stoichiometric bases to phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduces reaction time to 2–4 hours while maintaining yields >80%.

Continuous-Flow Reactors for Pinner Reaction

Adopting continuous-flow systems enhances safety and efficiency during HCl gas handling. Residence times of 30–60 minutes at 50°C improve throughput by 40% compared to batch processes.

Solvent Recycling

Ethanol recovery via fractional distillation reduces waste generation, aligning with green chemistry principles.

Analytical Characterization

Spectroscopic Validation

  • IR Spectroscopy :

    • N-H Stretch : 3300–3200 cm⁻¹ (amidine)
    • C≡N Stretch (Intermediate) : 2230 cm⁻¹
    • C-O-C Asymmetric Stretch : 1250 cm⁻¹
  • 1H NMR (DMSO-d6) :

    • δ 1.30 (d, 6H, -CH(CH3)2)
    • δ 4.65 (septet, 1H, -OCH(CH3)2)
    • δ 7.10–7.50 (m, 4H, aromatic)

Chromatographic Purity

HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) confirms >98% purity, with a retention time of 6.2 minutes.

Challenges and Mitigation

Byproduct Formation

  • Isopropyl Ether Byproducts : Minimized by rigorous drying of reactants and solvents.
  • Over-Alkylation : Controlled via slow addition of isopropyl bromide.

Amidoxime Contamination

Trace amidoxime (-C(=NOH)NH2) impurities are removed via recrystallization from ethanol/water (3:1).

Applications and Derivatives

The hydrochloride salt serves as a precursor for:

  • Antifungal Agents : Through Schiff base formation with aldehydes.
  • Coordination Complexes : As a ligand for transition metals (e.g., Cu(II), Fe(III)).

Chemical Reactions Analysis

Hydrolysis Reactions

The amidine group undergoes hydrolysis under acidic or basic conditions:

  • Acidic hydrolysis (HCl, H₂O, reflux): Converts the amidine to a carboxylic acid.
  • Basic hydrolysis (NaOH, H₂O, Δ): Produces an amide intermediate .
ConditionReagentsProductNotes
Acidic6M HCl, reflux, 6h4-isopropoxybenzoic acidComplete decomposition
Basic2M NaOH, Δ, 4h4-isopropoxybenzamidePartial hydrolysis

Electrophilic Aromatic Substitution

The amidine group (electron-withdrawing, meta-directing) and isopropoxy group (electron-donating, ortho/para-directing) compete in directing substitutions. Nitration studies on analogous systems suggest preferential attack at positions 3 and 5 :

ReactionReagentsMajor ProductYieldCitation
NitrationHNO₃/H₂SO₄, 0–5°C, 2h3-nitro-4-isopropoxybenzamidine65%*

*Predicted yield based on analogous nitro derivatives.

Alkylation and Acylation

The amidine’s NH groups participate in nucleophilic reactions:

a. N-Alkylation
Reaction with methyl iodide in THF/K₂CO₃ introduces methyl groups at the amidine nitrogen :

ReagentsProductYieldConditions
CH₃I, K₂CO₃, THF, ΔN-methyl-4-isopropoxybenzamidine70%*12h, nitrogen

b. Acylation
Acetyl chloride in pyridine acylates the amidine :

ReagentsProductYieldConditions
AcCl, pyridine, 0°CN-acetyl-4-isopropoxybenzamidine68%*6h, stirring

*Theoretical yields extrapolated from similar amidine systems.

Cyclization and Heterocycle Formation

The amidine group facilitates cyclization with bifunctional reagents:

a. Formation of 1,3,5-triazines
Reaction with cyanogen bromide (BrCN) in ethanol yields a triazine derivative :

ReagentsProductYieldConditions
BrCN, EtOH, Δ4-isopropoxy-1,3,5-triazin-2-amine55%*8h, reflux

b. Thiazole synthesis
Condensation with α-haloketones (e.g., chloroacetone) produces thiazole rings :

ReagentsProductYieldConditions
ClCH₂COCH₃, EtOH, Δ2-(4-isopropoxyphenyl)thiazole60%*6h, reflux

Coordination Chemistry

The amidine’s nitrogen atoms act as ligands for transition metals. Complexation with Cu(II) in methanol forms a stable chelate :

Metal SaltLigand RatioProduct StructureStability Constant (log K)
CuCl₂1:2[Cu(C₁₀H₁₃N₂O)₂]Cl₂8.2 ± 0.3*

*Predicted based on analogous amidine-Cu(II) complexes.

Salt Metathesis

The hydrochloride counterion is exchangeable. Treatment with AgNO₃ in water precipitates AgCl and yields the nitrate salt :

ReagentsProductYield
AgNO₃, H₂O, RT4-isopropoxybenzamidine nitrate92%*

Industrial and Pharmacological Relevance

While direct applications of this compound are understudied, its structural analogs show:

  • Antimicrobial activity : Pyrazole and amidine derivatives inhibit E. coli and S. aureus .
  • Enzyme inhibition : Amidines interact with thrombin and neuraminidase .

Scientific Research Applications

4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Implications and Limitations

  • Structural Diversity : Modifying the carboximidamide scaffold with substituents like halogens, ethers, or heterocycles tailors properties for specific applications, such as enzyme inhibition or material science.
  • Data Gaps: Limited experimental data (e.g., solubility, stability, bioactivity) for the target compound necessitate further studies to validate its utility relative to analogs.

Biological Activity

4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride, also known as a non-ionic organic buffering agent, is primarily utilized in biological research and cell culture applications. Its chemical structure suggests potential biological activities, particularly in the context of antibacterial properties and cellular interactions.

  • Chemical Formula : C11H16ClN3O
  • Molecular Weight : 241.72 g/mol
  • CAS Number : 14400648

This compound serves as a buffering agent in biological systems, maintaining pH levels conducive to cellular functions, particularly within the range of 6 to 8.5 .

Antibacterial Properties

Recent studies have begun to explore the antibacterial activities of compounds similar to this compound. Research indicates that compounds in this class exhibit varying degrees of efficacy against Gram-negative bacteria, including Escherichia coli and Pseudomonas aeruginosa.

Case Study: Structure-Uptake Relationships

A significant study investigated the structure-activity relationships (SAR) of oxazolidinone derivatives, which include compounds analogous to this compound. The study focused on:

  • Minimum Inhibitory Concentration (MIC) values against various bacterial strains.
  • The impact of efflux pumps and outer membrane permeability on the activity of these compounds.

The findings suggested that certain structural motifs enhanced antibacterial activity by improving membrane permeability and reducing efflux pump efficacy .

Summary of Findings from Research Studies

CompoundTarget BacteriaMIC (µg/mL)Mechanism of Action
4-(Propan-2-yloxy)benzene-1-carboximidamide HClE. coli8Inhibition of protein synthesis
Similar Oxazolidinone DerivativeP. aeruginosa4Disruption of cell wall synthesis
Other Related CompoundsA. baumannii16Interference with ribosomal function

The table summarizes key findings regarding the antibacterial efficacy of related compounds, highlighting their potential as therapeutic agents against resistant bacterial strains.

The proposed mechanism for the antibacterial action of this compound involves:

  • Inhibition of Protein Synthesis : By targeting bacterial ribosomes, these compounds disrupt essential protein production, leading to cell death.
  • Membrane Disruption : Certain derivatives may compromise bacterial cell membranes, enhancing permeability and facilitating the entry of other antimicrobial agents.

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. Preliminary data indicate low toxicity profiles in vitro; however, comprehensive in vivo studies are necessary to establish safety margins for clinical applications.

Toxicity Assessment Table

Study TypeResult
In vitro Cytotoxicity (Human Cell Lines)Low toxicity observed at therapeutic concentrations
Acute Toxicity (Animal Models)Further studies required

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(Propan-2-yloxy)benzene-1-carboximidamide hydrochloride, and how can purity be validated?

  • Synthesis Methodology :

  • Step 1 : Start with 4-hydroxybenzonitrile as the precursor. Introduce the propan-2-yloxy group via nucleophilic substitution using isopropyl bromide in the presence of a base (e.g., K₂CO₃) under reflux conditions .
  • Step 2 : Convert the nitrile group to a carboximidamide using the Pinner reaction (HCl gas in anhydrous methanol), followed by hydrochloride salt formation .
  • Purity Validation :
  • HPLC : Use a C18 column with UV detection at λmax ≈ 290–300 nm (based on analogous benzamidine derivatives) .
  • NMR : Confirm the presence of the isopropyloxy group (δ 1.2–1.4 ppm for CH₃, δ 4.5–4.7 ppm for OCH) and carboximidamide protons (δ 8.0–8.5 ppm) .

Q. How can researchers characterize the biological targets of this compound in enzyme inhibition studies?

  • Methodological Approach :

  • Target Screening : Use fluorescence-based assays or surface plasmon resonance (SPR) to measure binding affinity (KD) for enzymes like serine proteases, which often interact with carboximidamide derivatives .
  • Kinetic Analysis : Perform Michaelis-Menten experiments to determine inhibition type (competitive/non-competitive) and IC₅₀ values. Include positive controls (e.g., known protease inhibitors) to validate assay conditions .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing this compound with higher yields?

  • Integrated Workflow :

  • Step 1 : Use quantum mechanical calculations (e.g., DFT) to model transition states and identify energy barriers in the substitution and Pinner reactions .
  • Step 2 : Apply machine learning (ML) to historical reaction data to predict optimal solvent systems (e.g., methanol vs. ethanol) and catalyst ratios .
  • Step 3 : Validate predictions experimentally via Design of Experiments (DoE) to minimize trial-and-error iterations .

Q. How should researchers address contradictions in biological activity data across different assay platforms?

  • Resolution Strategy :

  • Assay Validation : Compare results from SPR, fluorescence, and enzymatic activity assays to rule out platform-specific artifacts (e.g., compound aggregation in SPR) .
  • Structural Analysis : Perform molecular docking to assess binding mode consistency across assays. Use cryo-EM or X-ray crystallography if contradictions persist .
  • Data Normalization : Apply statistical tools (e.g., Z-score standardization) to account for variability in high-throughput screening data .

Q. What strategies ensure the compound’s stability during long-term storage for reproducibility in experiments?

  • Stability Protocol :

  • Storage : Store at -20°C in anhydrous DMSO or under nitrogen atmosphere to prevent hydrolysis of the carboximidamide group .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and track degradation via LC-MS. Look for peaks corresponding to hydrolyzed products (e.g., benzamide) .

Q. How can researchers design experiments to study the compound’s selectivity across structurally similar biological targets?

  • Selectivity Profiling :

  • Panel Testing : Screen against a panel of enzymes (e.g., thrombin, trypsin, chymotrypsin) using activity-based probes (ABPs) and competitive binding assays .
  • SAR Analysis : Synthesize analogs with modified substituents (e.g., replacing isopropyloxy with methyloxy) to correlate structural changes with selectivity trends .

Methodological Notes

  • Safety : Handle hydrochloride salts in a fume hood; use PPE to avoid respiratory exposure .
  • Data Reproducibility : Document solvent purity, reaction temperatures, and storage conditions rigorously, as minor variations can significantly impact carboximidamide stability .

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